3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a benzamide group attached to a benzothiazole ring, which is further substituted with methyl and methylthio groups, enhancing its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, suggesting a range of potential molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions The final step involves the formation of the benzamide linkage through the reaction of the benzothiazole derivative with 3,4-dimethylbenzoic acid or its derivatives under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Corresponding amine derivatives
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: Known for their antimicrobial and anticancer activities.
4-nitrobenzyl derivatives: Exhibits potent inhibition of monoamine oxidase B (MAO-B), an enzyme involved in neurological disorders.
Uniqueness
3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. The presence of both methyl and methylthio groups enhances its ability to undergo various chemical reactions, making it a valuable compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
3,4-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-4-5-12(8-11(10)2)16(20)18-13-6-7-14-15(9-13)22-17(19-14)21-3/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRENYCMMSSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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